

A Comparative Guide to the Antimicrobial Spectrum of 10-Hydroxy-2-Decenoic Acid

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Compound of Interest				
Compound Name:	Royal Jelly acid			
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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antimicrobial performance of 10-hydroxy-2-decenoic acid (10-HDA) against alternative agents. The content is supported by experimental data and detailed methodologies to facilitate informed evaluation and future research.

Quantitative Performance Analysis

10-Hydroxy-2-decenoic acid, a primary fatty acid in royal jelly, demonstrates a broad antimicrobial spectrum, exhibiting activity against a variety of bacteria and fungi.[1] Its efficacy, typically measured by Minimum Inhibitory Concentration (MIC), is presented below in comparison to well-established antimicrobial drugs.

Microorganism	Class	10-HDA MIC (μg/mL)	Comparator Agent	Comparator MIC (µg/mL)
Staphylococcus aureus	Gram-positive bacterium	62[2]	Vancomycin	0.5 - 2
Bacillus subtilis	Gram-positive bacterium	620[3][4]	Penicillin	0.007 - 0.12
Escherichia coli	Gram-negative bacterium	40 - 43 μM*	Ciprofloxacin	0.004 - 0.25
Candida albicans	Fungus (Yeast)	N/A	Fluconazole	0.25 - 4



Note: MIC values for 10-HDA can vary based on the specific strain and testing conditions. The value for E. coli is reported in μ M in the available literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antimicrobial spectrum and potency of compounds like 10-HDA.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method quantifies the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.

- Preparation of Reagents: A stock solution of 10-HDA is prepared in a suitable solvent. A standardized microbial inoculum is prepared in a Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
- Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of the 10-HDA stock solution are made with the appropriate broth to achieve a range of concentrations.
- Inoculation: Each well is inoculated with the standardized microbial suspension. Control
 wells containing only the growth medium (negative control) and medium with the
 microorganism (positive control) are included.
- Incubation: The plate is incubated at 37°C for 18-24 hours for most bacteria or at 35°C for 24-48 hours for fungi.
- Data Interpretation: The MIC is determined as the lowest concentration of 10-HDA at which
 no visible turbidity or growth is observed.

Disk Diffusion Assay for Zone of Inhibition (ZOI) Measurement

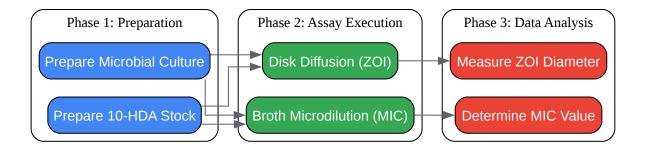
This qualitative or semi-quantitative method assesses the susceptibility of a microorganism to an antimicrobial agent.



- Plate Preparation: A standardized microbial inoculum is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
- Disk Application: Sterile paper disks of a standard diameter are impregnated with a known concentration of 10-HDA and placed on the agar surface.
- Incubation: The plates are incubated under the same conditions as the broth microdilution method.
- Measurement: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured in millimeters.

Visualized Workflows and Pathways

Diagrams are provided below to illustrate the experimental workflow and the proposed antimicrobial mechanisms of 10-HDA.

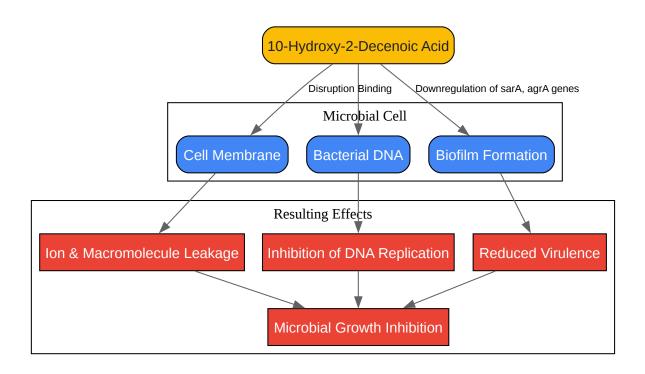


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Caption: Standard experimental workflow for antimicrobial susceptibility testing.

The antimicrobial action of 10-HDA is multifaceted. It is proposed to act on multiple cellular targets, disrupting core microbial functions.





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Caption: Proposed antimicrobial mechanisms of action for 10-HDA.

Research indicates that 10-HDA disrupts the integrity of the bacterial cell membrane, causing the leakage of essential ions and large molecules.[2][5] Furthermore, it has been shown to bind to bacterial DNA, which inhibits replication.[3][4] In organisms like S. aureus, 10-HDA can also downregulate genes responsible for biofilm formation and virulence, such as sarA and agrA.[2] [6][7] These synergistic actions contribute to its overall antimicrobial effect.

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